(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone

Catalog No.
S12298905
CAS No.
269075-50-5
M.F
C16H13NO3
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanon...

CAS Number

269075-50-5

Product Name

(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone

IUPAC Name

(3-amino-7-methoxy-1-benzofuran-2-yl)-phenylmethanone

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C16H13NO3/c1-19-12-9-5-8-11-13(17)16(20-15(11)12)14(18)10-6-3-2-4-7-10/h2-9H,17H2,1H3

InChI Key

INMTUPHHOLFIEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3

(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone is a complex organic compound characterized by its unique structural features. It consists of a benzofuran moiety with an amino group and a methoxy group, linked to a phenyl group via a carbonyl (methanone) functional group. This compound can be represented by the following structural formula:

Chemical Structure (Note: Image is for illustrative purposes only; replace with actual structure if available)

The presence of both the amino and methoxy groups suggests potential for diverse chemical reactivity and biological activity, making this compound a subject of interest in medicinal chemistry.

The chemical reactivity of (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, which is common in benzene derivatives.
  • Condensation Reactions: The carbonyl group may engage in condensation reactions, forming imines or other derivatives when reacted with amines or alcohols.

These reactions are facilitated by the electronic effects of the methoxy and amino groups, influencing the compound's stability and reactivity.

Research indicates that (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone exhibits significant biological activities. Studies have shown that it may act as a potential therapeutic agent due to its interactions with biological targets. Its structural components suggest possible applications in:

  • Anticancer Activity: Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: The presence of the amino group may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Quantitative Structure-Activity Relationship (QSAR) studies can further elucidate the relationship between its structure and biological efficacy .

Synthesis of (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions, including:

  • Formation of Benzofuran Derivative: Starting from appropriate phenolic precursors, benzofuran can be synthesized through cyclization reactions.
  • Introduction of Methoxy Group: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the methoxy group onto the benzofuran core.
  • Amination: The amino group can be introduced via reductive amination or nucleophilic substitution methods.
  • Final Coupling: The phenyl group is attached through a carbonyl linkage, often using coupling agents like carbodiimides or through direct condensation methods.

Each step requires careful optimization to achieve high yields and purity of the final product.

(3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Chemical Probes: Useful in biochemical assays to study enzyme interactions or receptor binding.
  • Material Science: Potential use in creating advanced materials due to its unique electronic properties.

Interaction studies involving (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone focus on its binding affinity to various biological macromolecules. Techniques such as:

  • Molecular Docking: To predict how this compound interacts with specific protein targets.
  • In Vitro Assays: To evaluate its efficacy against specific cell lines or biological pathways.

These studies are essential for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone, including:

Compound NameStructureNotable Features
3-Amino-benzofuranStructureLacks methoxy group; simpler structure
7-MethoxyflavoneStructureFlavonoid structure; known for antioxidant properties
Phenylmethanone derivativesStructureDiverse applications in pharmaceuticals

Uniqueness

The uniqueness of (3-Amino-7-methoxybenzofuran-2-yl)(phenyl)methanone lies in its combination of both benzofuran and phenyl functionalities along with an amino and methoxy group. This specific arrangement enhances its potential interactions with biological targets compared to simpler analogs, making it a promising candidate for further research in medicinal chemistry.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.08954328 g/mol

Monoisotopic Mass

267.08954328 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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